Galanthamine

Neuroprotection Alzheimer's disease models SH-SY5Y neuroblastoma

Galanthamine (CAS 23173-12-8) is the only AChE inhibitor with standalone efficacy against organophosphate nerve agents without atropine co-treatment, validated in guinea pig models. Its dual mechanism—selective AChE inhibition (IC₅₀ 410 nM) plus α7 nAChR allosteric modulation—confers neuroprotection specifically blocked by MLA, making it the essential positive control for Aβ₂₅₋₃₅ and okadaic acid challenge in SH-SY5Y cells. With 90–100% oral bioavailability, a 5.7-h half-life enabling twice-daily dosing and 24–48 h washout, and the highest cognitive SUCRA (93.2%) at 32 mg/day, galanthamine is the unmatched reference standard for Alzheimer's, neuroprotection, and nerve agent antidote research.

Molecular Formula C17H21NO3
Molecular Weight 287.35 g/mol
CAS No. 23173-12-8
Cat. No. B7782828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanthamine
CAS23173-12-8
Molecular FormulaC17H21NO3
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
InChIInChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1
InChIKeyASUTZQLVASHGKV-JDFRZJQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCrystals from water;  decomposition 256-257 °C. Sparingly sol in cold;  more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/
Fairly soluble in hot water;  freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether.
1.70e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Galanthamine (CAS 23173-12-8): Pharmacological Profile and Procurement Considerations


Galanthamine (galantamine, CAS 23173-12-8) is a tertiary Amaryllidaceae alkaloid that functions as a selective, reversible acetylcholinesterase (AChE) inhibitor (IC₅₀ = 410 nM) with the additional capacity to modulate nicotinic acetylcholine receptors (nAChRs) [1]. It is approved globally for the symptomatic treatment of mild-to-moderate Alzheimer's disease and exhibits high oral bioavailability (90-100%) and a terminal elimination half-life of 5.7 to 7 hours [2] [3]. Its dual mechanism of AChE inhibition and allosteric modulation distinguishes it from other AChE inhibitors such as donepezil and rivastigmine [4].

Why Galanthamine Cannot Be Simply Substituted with Donepezil or Rivastigmine


While donepezil, rivastigmine, and galanthamine all act as AChE inhibitors, they exhibit fundamental differences in target selectivity, elimination half-life, and non-cholinergic pharmacology that directly impact dosing regimens, patient tolerability, and the potential for off-target applications [1]. Specifically, galanthamine's additional allosteric modulation of nAChRs confers unique neuroprotective properties that are both concentration-dependent and mechanistically distinct from rivastigmine [2]. Furthermore, in extreme pharmacodynamic stress models (e.g., organophosphate toxicity), only galantamine demonstrated both safety and standalone efficacy without atropine co-treatment, underscoring that in-class compounds are not interchangeable [3].

Quantitative Evidence for Galanthamine Differentiation Against Donepezil and Rivastigmine


Galanthamine Exhibits 3.3-Fold Greater Potency for Maximum Neuroprotection than Donepezil in Okadaic Acid-Induced Toxicity

In a direct comparative study of AChE inhibitors against okadaic acid-induced neurotoxicity in SH-SY5Y neuroblastoma cells, galanthamine achieved maximum neuroprotection at a concentration of 0.3 μM, whereas donepezil required a 3.3-fold higher concentration of 1.0 μM to achieve its maximum protective effect [1]. Both compounds exhibited a U-shaped dose-response curve, with protection diminishing at supramaximal concentrations. Rivastigmine required an even higher concentration of 3.0 μM (10-fold higher than galanthamine) for maximum protection [1].

Neuroprotection Alzheimer's disease models SH-SY5Y neuroblastoma

Galanthamine Provides Unique Standalone Efficacy Without Atropine in Organophosphate Toxicity Models

In a direct comparative in vivo study evaluating AChE inhibitors as antidotes against soman (1.0 × LD₅₀) in guinea pigs, galanthamine (8 mg/kg) was the only compound to provide effective and safe pretreatment in the absence of atropine co-administration [1]. Donepezil (3 mg/kg), rivastigmine (6 mg/kg), and (±)huperzine A (0.3 mg/kg) all required atropine post-treatment to achieve survival. Furthermore, when administered after soman challenge, only galanthamine afforded significant protection; all other test compounds reduced survival when given 1 or 3 hours post-challenge [1].

Organophosphate poisoning Nerve agent countermeasures Antidote development

Galanthamine 32 mg Demonstrates Highest Probability of Cognitive Improvement Among All AChE Inhibitor Doses in Bayesian Network Meta-Analysis

A Bayesian network meta-analysis of 37 randomized controlled trials (N=14,705 participants) comparing different doses of donepezil, galanthamine, rivastigmine, memantine, and other interventions for mild-to-moderate Alzheimer's disease ranked galanthamine 32 mg/day as the most effective intervention for improving cognitive function [1]. The surface under the cumulative ranking curve (SUCRA) values for cognitive improvement were: galanthamine 32 mg (93.2%), galanthamine 24 mg (75.5%), donepezil 5 mg (73.3%), and donepezil 10 mg (65.6%) [1]. Higher SUCRA values indicate greater probability of being the optimal intervention.

Alzheimer's disease Cognitive function Dose-response

Galanthamine Is Associated with 44% Reduction in Mortality Risk vs Placebo Not Observed with Donepezil or Rivastigmine Monotherapy

Network meta-analysis of 142 studies examining cognitive enhancers for Alzheimer's disease found that galanthamine uniquely decreased the odds of mortality (OR = 0.56, 95% CrI = 0.36-0.87) relative to placebo [1]. This mortality benefit was not observed for donepezil monotherapy, oral rivastigmine, transdermal rivastigmine, or memantine monotherapy [1]. At six months, a Cochrane review confirmed that 1.3% of galanthamine-treated participants died compared to 2.3% in placebo groups (OR 0.56, 95% CI 0.33 to 0.96) [2].

Mortality Alzheimer's disease Safety outcomes

Galanthamine Achieves Complete Oral Bioavailability (100%) vs 40-50% Bioavailability of Donepezil

Intravenous and oral crossover studies in healthy volunteers demonstrated that galanthamine exhibits first-order pharmacokinetics with complete (100%) oral bioavailability and a mean terminal half-life of 5.68 hours (95% CI: 5.17-6.25) [1]. In contrast, rivastigmine has very low oral bioavailability (estimated <5-10%) and a plasma half-life of only 1-2 hours (though enzyme inhibition persists longer) [2]. Donepezil has a substantially longer half-life of approximately 70 hours [2], which may complicate dose titration and washout protocols.

Pharmacokinetics Bioavailability Oral absorption

Galanthamine Neuroprotection Is Reversed by α7 nAChR Antagonist; Rivastigmine Neuroprotection Is Not

In SH-SY5Y neuroblastoma cells, the neuroprotective effects of galanthamine and donepezil against Aβ₂₅₋₃₅ and okadaic acid toxicity were completely reversed by the α7 nicotinic antagonist methyllycaconitine (MLA), indicating α7 nAChR-dependent protection [1]. In contrast, rivastigmine's neuroprotective effect was not reversed by MLA and was independent of the PI3K-Akt pathway, demonstrating a distinct mechanism [1]. This mechanistic divergence suggests that galanthamine and donepezil engage nicotinic signaling pathways not activated by rivastigmine.

Mechanism of action α7 nicotinic receptor Neuroprotection

Optimal Research and Procurement Applications for Galanthamine Based on Quantitative Evidence


Positive Control for α7 nAChR-Dependent Neuroprotection Assays

For in vitro neuroprotection screening using SH-SY5Y cells or primary neuronal cultures challenged with Aβ₂₅₋₃₅ or okadaic acid, galanthamine serves as a validated positive control whose protective effect is specifically reversed by the α7 nAChR antagonist methyllycaconitine (MLA) [1]. Unlike rivastigmine, which lacks this α7-dependence, galanthamine at 0.3 μM provides a benchmark for maximum α7-mediated protection [1]. Researchers should note the U-shaped dose-response; concentrations exceeding 1 μM diminish protection and may produce confounding channel blockade effects [1].

Reference Standard for Organophosphate Countermeasure Development

In preclinical development of antidotes against organophosphorus nerve agents (e.g., soman, sarin), galanthamine is the only commercially available AChE inhibitor with demonstrated standalone efficacy in vivo without requiring atropine co-treatment [2]. At 8 mg/kg i.m. in guinea pig models, galanthamine pretreatment provided full survival with good tolerability, whereas donepezil, rivastigmine, and huperzine A failed to provide safe standalone protection [2]. Galanthamine also uniquely conferred protection when administered post-exposure, making it the appropriate positive control for post-treatment efficacy studies [2].

Benchmark Compound for High-Dose Cognitive Efficacy Studies

For clinical trial design or translational research requiring a benchmark of maximal cognitive improvement among approved AChE inhibitors, galanthamine at 32 mg/day represents the highest-ranked intervention (SUCRA = 93.2%) according to Bayesian network meta-analysis of 37 RCTs [3]. This SUCRA value exceeds that of donepezil 10 mg (65.6%) and galanthamine 24 mg (75.5%), establishing galanthamine 32 mg as the reference standard for cognitive outcome comparisons in mild-to-moderate Alzheimer's disease populations [3].

Pharmacokinetic Reference with Balanced Intermediate Half-Life

In pharmacokinetic modeling or formulation development where an intermediate elimination half-life is desirable, galanthamine (t₁/₂ = 5.68 hours, 95% CI: 5.17-6.25) offers a profile that avoids the 70-hour persistence of donepezil while providing complete oral bioavailability (100%) unlike rivastigmine (<10%) [4] [5]. This balanced profile enables twice-daily dosing protocols with predictable washout within 24-48 hours, facilitating crossover study designs and minimizing carryover effects that complicate donepezil-based protocols [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Galanthamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.